

The Molecular Ion and Primary Fragmentation Principles

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Oct-2-en-1-ol

CAS No.: 22104-78-5

Cat. No.: B3421610

[Get Quote](#)

Oct-2-en-1-ol (C₈H₁₆O) has a molecular weight of 128.21 g/mol.[1] Under typical 70 eV electron ionization conditions, the initial event is the removal of an electron to form the molecular ion (M^{•+}) at a mass-to-charge ratio (m/z) of 128. Due to the presence of both a hydroxyl group and a carbon-carbon double bond, the molecular ion of **oct-2-en-1-ol** is often visible, albeit at low abundance, as it is susceptible to several competing fragmentation pathways.[2]

The fragmentation of this molecule is governed by the interplay of its two key functional groups:

- **The Allylic Alcohol Moiety:** The combination of the double bond at C2-C3 and the hydroxyl group at C1 creates an allylic alcohol system. This structure favors cleavages at the allylic position (the C3-C4 bond) because the resulting carbocation is stabilized by resonance.[3]
- **The Primary Alcohol Group:** Alcohols are prone to two primary fragmentation types: dehydration (the loss of a water molecule) and α -cleavage (the breaking of a bond adjacent to the carbon bearing the -OH group).[4] For primary alcohols, α -cleavage typically results in a resonance-stabilized oxonium ion.

Analysis of the Oct-2-en-1-ol Mass Spectrum

The experimental GC-MS data for (E)-**oct-2-en-1-ol** reveals a distinct fragmentation pattern. The most significant ions are summarized in the table below.

Table 1: Major Mass Fragments for (E)-Oct-2-en-1-ol

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
128	~1	$[C_8H_{16}O]^+$ (Molecular Ion)
110	Low	$[C_8H_{14}]^+$ (Dehydration Product)
71	~25	$[C_4H_7O]^+$
57	100	$[C_3H_5O]^+$ or $[C_4H_9]^+$ (Base Peak)
55	~36	$[C_4H_7]^+$
43	~34	$[C_3H_7]^+$
41	~33	$[C_3H_5]^+$ (Allyl Cation)

Data sourced from MassBank of North America via PubChem.[\[5\]](#)

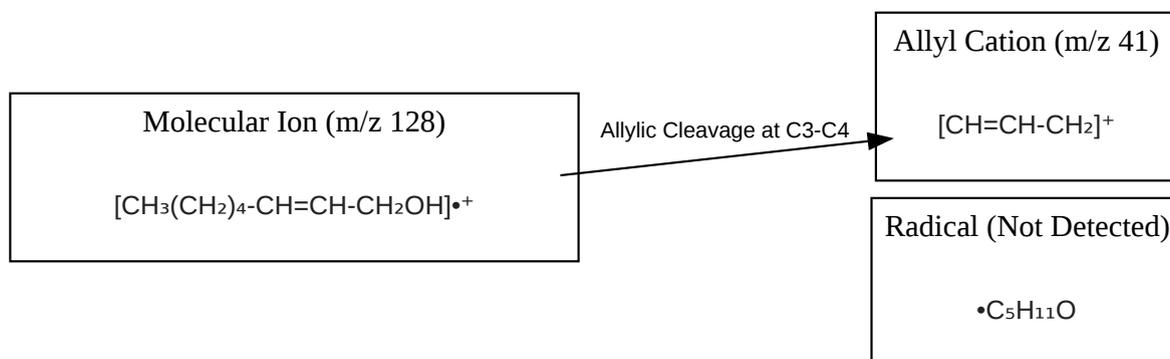
The Base Peak: The Fragment at m/z 57

The base peak, the most abundant ion in the spectrum, occurs at m/z 57. Its formation is a key diagnostic feature. The most plausible structure for this ion is the $C_3H_5O^+$ fragment, which results from the cleavage of the C3-C4 bond. This is a highly favored fragmentation pathway as it represents a cleavage beta to the double bond, leading to a resonance-stabilized oxonium ion.

Caption: Formation of the m/z 57 base peak via β -cleavage.

Allylic Cleavage: The Fragment at m/z 41

The presence of a peak at m/z 41 is characteristic of many unsaturated compounds. In **oct-2-en-1-ol**, this corresponds to the stable allyl cation ($C_3H_5^+$). It is formed by cleavage of the C3-C4 bond, but with charge retention on the hydrocarbon portion of the molecule. This is a competing pathway to the formation of the m/z 57 fragment.



[Click to download full resolution via product page](#)

Caption: Formation of the m/z 41 allyl cation.

Other Significant Fragments

- m/z 110 ($[\text{M}-18]^{\bullet+}$): This ion arises from the dehydration of the molecular ion, a classic fragmentation pathway for alcohols.^{[4][6]} The loss of a neutral water molecule results in a radical cation of octadiene.
- m/z 55 ($[\text{C}_4\text{H}_7]^+$): This fragment likely originates from the further fragmentation of larger ions or from complex rearrangements. It is a common ion in the mass spectra of alkenes.
- m/z 43 ($[\text{C}_3\text{H}_7]^+$): This corresponds to the propyl cation, formed from the cleavage of the hydrocarbon chain.

Comparison with Structural Isomers

The utility of a fragmentation pattern lies in its ability to distinguish between isomers.

Positional Isomer: Oct-1-en-3-ol

In oct-1-en-3-ol, the hydroxyl group is on C3 and the double bond is at C1-C2. This significantly alters the fragmentation. The dominant fragmentation is now α -cleavage at the C2-C3 bond. This leads to the loss of a pentyl radical ($\bullet\text{C}_5\text{H}_{11}$) to form a resonance-stabilized ion at m/z 57. While the base peak has the same m/z value, the relative abundances of other fragments, such

as the loss of an ethyl radical to give an ion at m/z 99, would be different, allowing for differentiation.[7]

Saturated Analogue: Octan-1-ol

The mass spectrum of the saturated analogue, octan-1-ol, lacks the features of allylic cleavage. Its spectrum is characterized by a very weak or absent molecular ion peak and a prominent peak corresponding to the loss of water (m/z 110).[8] The spectrum shows a series of hydrocarbon fragments (m/z 29, 43, 57, etc.), but the dominant feature related to the alcohol is often the small oxonium ion at m/z 31 (CH_2OH^+) from α -cleavage, which is not prominent for **oct-2-en-1-ol**.

Geometric Isomers: (E)- vs. (Z)-oct-2-en-1-ol

Under high-energy electron ionization, the energy transferred to the molecule is typically sufficient to overcome the rotational barrier of the double bond. Consequently, the mass spectra of (E) and (Z) isomers are often nearly identical.[5][9] While minor differences in fragment ion intensities may exist, EI-MS alone is generally not a suitable method for distinguishing between geometric isomers. Chromatographic separation (e.g., via GC) prior to mass analysis is essential.

Experimental Protocol: GC-MS Analysis

The following is a standard protocol for acquiring the EI mass spectrum of **oct-2-en-1-ol**.

Objective: To obtain the electron ionization mass spectrum of **oct-2-en-1-ol** for identification and structural analysis.

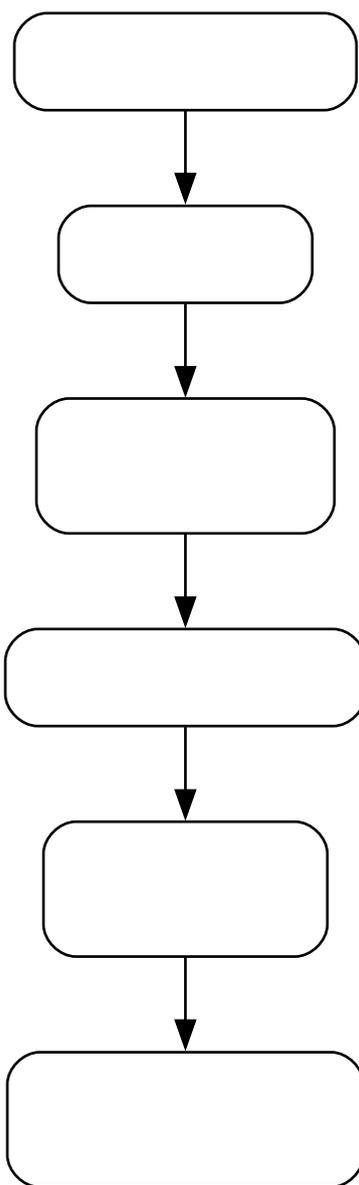
Materials:

- **Oct-2-en-1-ol** standard
- High-purity volatile solvent (e.g., hexane or dichloromethane)
- GC-MS instrument with an EI source

Procedure:

- Sample Preparation: Prepare a dilute solution of **oct-2-en-1-ol** (~100 ppm) in the chosen solvent.[10]
- Instrument Setup (Gas Chromatograph):
 - Injection Volume: 1 μ L
 - Injector Temperature: 250 $^{\circ}$ C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
 - Final hold: Hold at 250 $^{\circ}$ C for 5 minutes.
- Instrument Setup (Mass Spectrometer):
 - Ionization Mode: Electron Ionization (EI).[7]
 - Ionization Energy: 70 eV.[10]
 - Source Temperature: 230 $^{\circ}$ C.[7]
 - Mass Range: Scan from m/z 35 to 350.
 - Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the filament from being saturated by the solvent peak.
- Data Acquisition and Analysis:
 - Inject the sample and begin the data acquisition.

- Once the run is complete, identify the chromatographic peak corresponding to **oct-2-en-1-ol**.
- Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background spectrum.
- Analyze the resulting spectrum, identifying the molecular ion and major fragment ions. Compare the pattern to library data (e.g., NIST, Wiley) and the fragmentation pathways described in this guide.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for GC-MS analysis of **oct-2-en-1-ol**.

Conclusion

The mass fragmentation pattern of **oct-2-en-1-ol** is a distinctive fingerprint resulting from the influence of its allylic alcohol structure. The dominant fragmentation pathway is cleavage beta to the double bond, yielding a highly stable, resonance-delocalized oxonium ion at m/z 57, which constitutes the base peak. Other significant fragments, including the allyl cation at m/z 41 and the dehydration product at m/z 110, further corroborate the structure. By comparing this pattern with those of its isomers, such as oct-1-en-3-ol and octan-1-ol, analysts can confidently identify **oct-2-en-1-ol** and differentiate it from related compounds, underscoring the power of mechanistic interpretation in mass spectrometry.

References

- MassBank of North America. (n.d.). 2-Octen-1-ol, (2E)- Mass Spectrum. PubChem. Retrieved from [\[Link\]](#)
- Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [\[Link\]](#)
- Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [\[Link\]](#)
- Vedantu. (n.d.). McLafferty Rearrangement. Retrieved from [\[Link\]](#)
- Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 1-Nonanol Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Metabolomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [\[Link\]](#)
- BYJU'S. (n.d.). McLafferty Rearrangement. Retrieved from [\[Link\]](#)
- Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Retrieved from [\[Link\]](#)

- Taylor & Francis. (n.d.). McLafferty rearrangement – Knowledge and References. Retrieved from [\[Link\]](#)
- H. W. Washburn, H. F. Wiley, S. M. Rock, and C. E. Berry. (1945). Mass Spectra of the 18 Isomers of Octane. Industrial & Engineering Chemistry Analytical Edition, 17(2), 74-81.
- Journal of Research of the National Bureau of Standards. (n.d.). Mass Spectra of Octanes. Retrieved from [\[Link\]](#)
- Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 321–329. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Octen-1-ol, (2Z)-. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). 2-octen-1-ol. Retrieved from [\[Link\]](#)
- Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 665. Retrieved from [\[Link\]](#)
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 2-Octen-1-ol, (Z)-. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [\[Link\]](#)
- JoVE. (2024, April 4). Video: Mass Spectrometry: Molecular Fragmentation Overview. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-Octyn-1-ol. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Comparison of the mass spectra of octane (left) and 4-methyloctane (right).... Retrieved from [\[Link\]](#)

- Oriental Journal of Chemistry. (n.d.). Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Retrieved from [[Link](#)]
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [[Link](#)]
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Octen-1-ol, (2Z)- | C₈H₁₆O | CID 5364959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. 2-Octen-1-ol, (2E)- | C₈H₁₆O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Molecular Fragmentation Overview [jove.com]
- 7. Validation of Essential Oils' Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-Octen-1-ol, (Z)- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [The Molecular Ion and Primary Fragmentation Principles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3421610#mass-fragmentation-pattern-analysis-of-oct-2-en-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com